N-cyclopentyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide
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Overview
Description
N-cyclopentyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a benzamide core with a cyclopentyl group attached to the nitrogen atom and a 2-cyclopropyl-2-oxoethoxy group attached to the benzene ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Scientific Research Applications
N-cyclopentyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a drug candidate for treating various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-hydroxybenzoic acid with cyclopentylamine under suitable conditions to form 4-cyclopentylaminobenzoic acid.
Esterification: The 4-cyclopentylaminobenzoic acid is then esterified with 2-cyclopropyl-2-oxoethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the desired ester.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the benzene ring or the cyclopropyl group are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-cyclopentyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide can be compared with other similar compounds, such as:
N-cyclopentyl-4-(2-oxoethoxy)benzamide: Lacks the cyclopropyl group, which may affect its biological activity and chemical properties.
N-cyclopentyl-4-(2-cyclopropyl-2-oxoethoxy)aniline: Contains an aniline group instead of a benzamide group, leading to different reactivity and applications.
N-cyclopentyl-4-(2-cyclopropyl-2-oxoethoxy)benzoic acid: The presence of a carboxylic acid group instead of an amide group may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopentyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-16(12-5-6-12)11-21-15-9-7-13(8-10-15)17(20)18-14-3-1-2-4-14/h7-10,12,14H,1-6,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDOMJFXPVMCFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)OCC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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